2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine
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Overview
Description
2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C13H20N2O2. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. Common synthetic routes may involve the use of reagents such as tert-butyl alcohol, cyclopropyl bromide, and methylamine under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The compound is often synthesized in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butoxy-4-cyclopropoxy-N-ethylpyridin-3-amine
- 2-Tert-butoxy-4-cyclopropoxy-N-propylpyridin-3-amine
- 2-Tert-butoxy-4-cyclopropoxy-N-isopropylpyridin-3-amine
Uniqueness
2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12-11(14-4)10(7-8-15-12)16-9-5-6-9/h7-9,14H,5-6H2,1-4H3 |
InChI Key |
FAXVMIIPSGIMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1NC)OC2CC2 |
Origin of Product |
United States |
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